

Songoroside A chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

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Songoroside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songoroside A is a triterpenoid saponin isolated from the medicinal plant Sanguisorba officinalis. This document provides a detailed overview of its chemical structure, stereochemistry, and known biological activities. It includes a compilation of its nuclear magnetic resonance (NMR) data, detailed experimental protocols for its isolation and structure elucidation, and a visualization of its chemical structure. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Songoroside A is a triterpenoid glycoside with the molecular formula C₃₅H₅₆O₇ and a CAS number of 61617-29-6. The structure consists of an oleanane-type pentacyclic triterpene aglycone, specifically a derivative of oleanolic acid, glycosidically linked to two sugar moieties.

The systematic name for the aglycone is 3β , 19α -dihydroxyolean-12-en-28-oic acid. An α -L-arabinopyranosyl group is attached at the C-3 hydroxyl group of the aglycone, and a β -D-glucopyranosyl ester is linked to the C-28 carboxylic acid.



The stereochemistry of **Songoroside A** has been determined through extensive spectroscopic analysis, primarily using 1D and 2D NMR techniques, and by comparison with related known compounds. The key stereochemical features are the β -orientation of the hydroxyl group at C-3, the α -orientation of the hydroxyl group at C-19, and the anomeric configurations of the sugar residues (α -L-arabinopyranose and β -D-glucose).

Caption: Chemical structure of Songoroside A.

Quantitative Spectroscopic Data

The structural elucidation of **Songoroside A** was primarily achieved through the analysis of its 1 H and 13 C NMR spectra. The following tables summarize the key chemical shifts (δ) in ppm.

Table 1: ¹³C NMR Spectral Data of **Songoroside A** (Aglycone Moiety)



| Carbon No. | Chemical Shift (δ ppm) | Carbon No. | Chemical Shift (δ ppm) |
|------------|---------------------------|------------|---------------------------|
| 1 | 38.6 | 16 | 23.5 |
| 2 | 26.5 | 17 | 47.9 |
| 3 | 88.8 | 18 | 41.5 |
| 4 | 39.4 | 19 | 73.1 |
| 5 | 55.7 | 20 | 41.8 |
| 6 | 18.3 | 21 | 33.9 |
| 7 | 33.0 | 22 | 32.5 |
| 8 | 39.8 | 23 | 28.0 |
| 9 | 47.5 | 24 | 16.7 |
| 10 | 36.8 | 25 | 15.5 |
| 11 | 23.5 | 26 | 17.2 |
| 12 | 122.5 | 27 | 25.9 |
| 13 | 143.8 | 28 | 176.2 |
| 14 | 41.9 | 29 | 33.0 |
| 15 | 28.1 | 30 | 23.6 |

Table 2: 13C NMR Spectral Data of Songoroside A (Sugar Moieties)



| Sugar Moiety | Carbon No. | Chemical Shift (δ ppm) |
|----------------------|------------|------------------------|
| α-L-Arabinopyranosyl | 1' | 106.9 |
| 2' | 75.2 | |
| 3' | 73.8 | - |
| 4' | 68.8 | - |
| 5' | 65.9 | |
| β-D-Glucopyranosyl | 1" | 95.3 |
| 2" | 73.7 | |
| 3" | 78.1 | _ |
| 4" | 71.0 | - |
| 5" | 78.8 | - |
| 6" | 62.2 | |

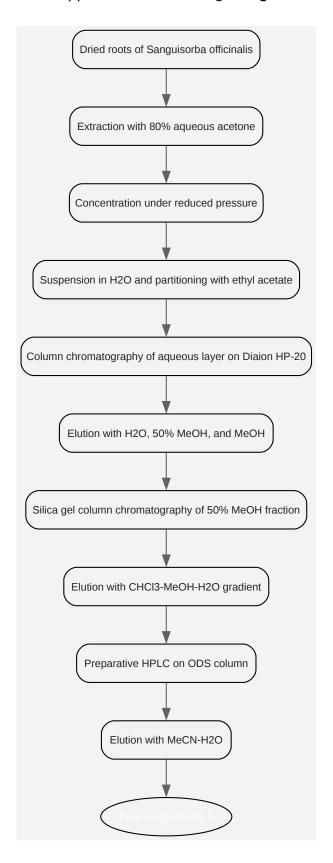
Table 3: ¹H NMR Spectral Data of **Songoroside A** (Key Signals)

| Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
|------------|---------------------------|--------------|-----------|
| H-3 | 3.22 | dd | 11.5, 4.5 |
| H-12 | 5.28 | t | 3.5 |
| H-18 | 2.98 | dd | 13.5, 4.0 |
| H-1' (Ara) | 4.38 | d | 7.0 |
| H-1" (Glc) | 5.37 | d | 8.0 |

Experimental Protocols Isolation of Songoroside A



The following is a general procedure for the isolation of triterpenoid glycosides from Sanguisorba officinalis, which is applicable for obtaining **Songoroside A**.





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Caption: General workflow for the isolation of **Songoroside A**.

- Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted with 80% aqueous acetone at room temperature.
- Concentration and Partitioning: The extract is concentrated under reduced pressure to remove the acetone. The resulting aqueous suspension is then partitioned with ethyl acetate to remove less polar compounds.
- Initial Column Chromatography: The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin, eluting successively with water, 50% methanol, and methanol.
- Silica Gel Chromatography: The 50% methanol fraction, which typically contains the saponins, is further purified by silica gel column chromatography using a chloroform-methanol-water solvent system with increasing polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC on an ODS (octadecylsilyl) column with a methanol-water or acetonitrile-water gradient to yield pure **Songoroside A**.

Structure Elucidation

The chemical structure of **Songoroside A** was determined using a combination of the following spectroscopic methods:

- Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition.
- ¹H NMR Spectroscopy: Performed at high field strengths (e.g., 400 or 600 MHz) to resolve the proton signals.
- ¹³C NMR Spectroscopy: Provides information on the number and types of carbon atoms in the molecule.
- 2D NMR Spectroscopy:



- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which are crucial for establishing the connectivity of the aglycone and the linkage points of the sugar moieties.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the aglycone and the glycosidic linkages.

Biological Activity and Potential Signaling Pathways

While research specifically on **Songoroside A** is limited, studies on extracts of Sanguisorba officinalis and related triterpenoid saponins suggest a range of potential biological activities.

4.1. Known Biological Activities of Related Compounds

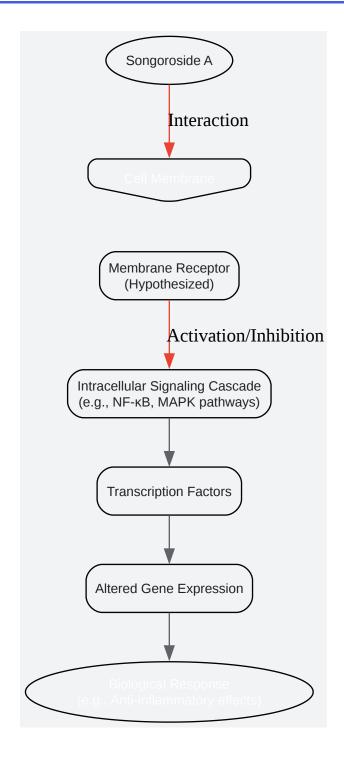
Triterpenoid saponins from Sanguisorba officinalis have been reported to possess various pharmacological effects, including:

- Anti-inflammatory activity: Many saponins from this plant exhibit anti-inflammatory properties.
- Antitumor activity: Some related compounds have shown cytotoxicity against various cancer cell lines.
- Hemostatic effects: Traditionally, Sanguisorba officinalis has been used to stop bleeding.

4.2. Potential Signaling Pathways

The specific signaling pathways modulated by **Songoroside A** have not yet been elucidated. However, based on the activities of other triterpenoid saponins, potential mechanisms of action could involve the modulation of inflammatory pathways.





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Caption: Hypothesized signaling pathway for **Songoroside A**.

Further research is required to determine the precise molecular targets and signaling pathways through which **Songoroside A** exerts its biological effects. The structural information and data provided in this guide aim to facilitate such future investigations.



Conclusion

Songoroside A is a well-characterized oleanane-type triterpenoid saponin from Sanguisorba officinalis. Its chemical structure and stereochemistry have been established through detailed spectroscopic analysis. While its specific biological activities and mechanisms of action are yet to be fully explored, the pharmacological profile of related compounds suggests its potential as a lead molecule for the development of new therapeutic agents, particularly in the areas of inflammation and cancer. This technical guide provides a solid foundation of the current knowledge on **Songoroside A** to aid researchers in their future studies.

 To cite this document: BenchChem. [Songoroside A chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589908#songoroside-a-chemical-structure-and-stereochemistry]

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